3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole
Overview
Description
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H15Cl2N3O2S and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole is 395.0262033 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has indicated the potential of triazole derivatives, including compounds structurally related to "3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole," in antitumor activities. A study explored the synthesis and antitumor effectiveness of 2-N-, 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles and acylhydrazides. These compounds exhibited promising results in inhibiting tumor growth, demonstrating the compound's relevance in cancer research and therapy (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2012).
Antimicrobial Activities
Triazole derivatives are also known for their antimicrobial properties. A particular study synthesized substituted triazolothiadiazoles by condensing 4-amino-3-[4-methylthiobenzyl]-4H-1,2,4-triazole-5-thiol with various acids, demonstrating significant antimicrobial activities. This highlights the compound's potential in developing new antimicrobial agents for combating resistant strains of bacteria and fungi (Prasad et al., 2009).
Anti-inflammatory Activity
The synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and its derivatives has shown to exhibit anti-inflammatory activity. These findings suggest the compound's utility in designing new anti-inflammatory drugs, which could offer alternative treatment options for inflammatory diseases (Labanauskas et al., 2001).
Corrosion Inhibition
In the field of materials science, triazole derivatives, including those related to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors. A study focusing on mild steel corrosion in acidic media found that certain triazole derivatives offer high inhibition efficiency, suggesting their application in protecting metals from corrosion (Lagrenée et al., 2002).
Molluscicidal Agents
Further research into triazole derivatives has explored their use as molluscicidal agents, highlighting their potential in controlling snail populations that are vectors for diseases such as schistosomiasis. The synthesis and evaluation of these compounds reveal significant molluscicidal activity, marking another important application in public health and disease control (Shehry, Abu‐Hashem, & El-Telbani, 2010).
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-23-13-5-11(6-14(8-13)24-2)16-20-17(22-21-16)25-9-10-3-4-12(18)7-15(10)19/h3-8H,9H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISABKUQTDHPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NN2)SCC3=C(C=C(C=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.